4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile
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Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a benzonitrile moiety at the 4-position
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold, which is present in 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles, in general, have been found to have a wide range of applications in medicinal chemistry .
Pharmacokinetics
In silico adme studies have been conducted on sulfonyl-benzoxazole based 1,2,4-oxadiazoles, which could potentially share similar properties .
Result of Action
Compounds with the 1,2,4-oxadiazole scaffold have shown potential as anti-infective agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves scalable methods such as the one-pot synthesis from amidoximes and carboxylic acids in the presence of inorganic bases. This method is advantageous due to its high efficiency and the ability to produce large quantities of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEANHZPGKNKJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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